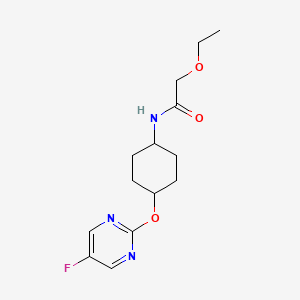

2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an ethoxy group, a fluoropyrimidine moiety, and a cyclohexyl ring, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide typically involves multiple steps:

-

Formation of the Fluoropyrimidine Intermediate: : The synthesis begins with the preparation of the 5-fluoropyrimidine intermediate. This can be achieved through the fluorination of a suitable pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

-

Cyclohexyl Derivative Preparation: : The next step involves the preparation of the cyclohexyl derivative. This can be synthesized through the hydrogenation of a suitable aromatic precursor or via a Diels-Alder reaction followed by reduction.

-

Coupling Reaction: : The final step involves coupling the fluoropyrimidine intermediate with the cyclohexyl derivative. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of greener solvents and reagents may be explored to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst, sodium borohydride (NaBH₄)

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry: The compound can be explored as a potential drug candidate due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for the development of new pharmaceuticals.

Pharmacology: Researchers can study the pharmacokinetics and pharmacodynamics of the compound to understand its behavior in biological systems.

Materials Science: The compound’s unique structure may impart interesting properties to materials, such as enhanced stability or specific interactions with other molecules.

Biology: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving fluoropyrimidine derivatives.

Mécanisme D'action

The mechanism of action of 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide depends on its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes involved in DNA synthesis and repair, potentially inhibiting their function. The cyclohexyl ring may enhance the compound’s binding affinity and specificity for certain targets, while the ethoxy group may influence its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-ethoxy-N-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

2-ethoxy-N-((1r,4r)-4-((5-bromopyrimidin-2-yl)oxy)cyclohexyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

2-ethoxy-N-((1r,4r)-4-((5-iodopyrimidin-2-yl)oxy)cyclohexyl)acetamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-ethoxy-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s biological activity and interaction with molecular targets, making it a valuable compound for further research and development.

Activité Biologique

2-Ethoxy-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide (CAS Number: 2034445-99-1) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C14H20FN3O3

- Molecular Weight : 297.33 g/mol

- SMILES Notation : CCOCC(=O)N[C@@H]1CCC@HOc1ncc(cn1)F

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways involved in cancer progression. It has been observed to inhibit key pathways such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which plays a crucial role in cell proliferation and survival.

Key Findings:

- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest in cancer cell lines, leading to increased apoptosis. Specifically, it has been demonstrated to affect prostate cancer (PC-3) and breast cancer (MCF-7) cells by repressing Akt and mTOR activity .

- JNK Pathway Activation : The compound activates the c-Jun NH2-terminal kinase (JNK) pathway, which is implicated in mediating apoptosis. This activation leads to increased phosphorylation of JNK and subsequent repression of Akt and mTOR activities, contributing to its antiproliferative effects .

Efficacy in Preclinical Studies

Several preclinical studies have evaluated the efficacy of this compound against various cancer types.

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Study 1 | Prostate (PC-3) | PI3K/Akt/mTOR inhibition | Significant reduction in cell viability |

| Study 2 | Breast (MCF-7) | JNK pathway activation | Induction of apoptosis and cell cycle arrest |

| Study 3 | Colorectal | Inhibition of proliferation | Reduced tumor growth in xenograft models |

Case Studies

- Prostate Cancer : In vitro studies revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The mechanism was linked to JNK pathway activation leading to downstream effects on Akt and mTOR signaling .

- Breast Cancer : Similar effects were observed in MCF-7 cells where the compound inhibited growth and induced apoptosis through the activation of stress-related pathways .

Potential Therapeutic Applications

Given its mechanism of action and efficacy in preclinical models, this compound holds promise as a therapeutic agent for various cancers. Its ability to target critical survival pathways may provide a novel approach to cancer treatment, particularly in drug-resistant cases.

Propriétés

IUPAC Name |

2-ethoxy-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O3/c1-2-20-9-13(19)18-11-3-5-12(6-4-11)21-14-16-7-10(15)8-17-14/h7-8,11-12H,2-6,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCGJHROMOKARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.